molecular formula C12H8N4O2 B116219 5-Nitro-2-(3-pyridinyl)-1H-benzimidazole CAS No. 145861-59-2

5-Nitro-2-(3-pyridinyl)-1H-benzimidazole

Cat. No.: B116219
CAS No.: 145861-59-2
M. Wt: 240.22 g/mol
InChI Key: IIIXDDOCSBCSNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-2-(3-pyridinyl)-1H-benzimidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with a nitro group at the 5-position and a pyridinyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(3-pyridinyl)-1H-benzimidazole typically involves the following steps:

    Nitration of Benzimidazole: The starting material, benzimidazole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Pyridinyl Substitution: The nitrated benzimidazole is then subjected to a substitution reaction with a pyridinyl halide (such as 3-chloropyridine) in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., dimethylformamide) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(3-pyridinyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Electrophilic Substitution: The benzimidazole ring can participate in electrophilic substitution reactions, such as halogenation or nitration, at positions ortho or para to the nitro group.

    Nucleophilic Substitution: The pyridinyl group can undergo nucleophilic substitution reactions, particularly at the 3-position, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.

    Electrophilic Substitution: Halogenating agents (e.g., bromine) or nitrating agents (e.g., nitric acid) in acidic conditions.

    Nucleophilic Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).

Major Products

    Reduction: 5-Amino-2-(3-pyridinyl)-1H-benzimidazole.

    Electrophilic Substitution: Halogenated or nitrated derivatives of this compound.

    Nucleophilic Substitution: Substituted derivatives with various functional groups at the 3-position of the pyridinyl ring.

Scientific Research Applications

5-Nitro-2-(3-pyridinyl)-1H-benzimidazole has a wide range of scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biological Studies: The compound is studied for its interactions with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(3-pyridinyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The pyridinyl group can enhance binding affinity to biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-2-(2-pyridinyl)-1H-benzimidazole: Similar structure but with the pyridinyl group at the 2-position.

    5-Nitro-2-(4-pyridinyl)-1H-benzimidazole: Similar structure but with the pyridinyl group at the 4-position.

    5-Nitro-1H-benzimidazole: Lacks the pyridinyl substitution, providing a simpler structure for comparison.

Uniqueness

5-Nitro-2-(3-pyridinyl)-1H-benzimidazole is unique due to the specific positioning of the pyridinyl group at the 3-position, which can influence its electronic properties and biological activity. This positioning can enhance its binding affinity to certain biological targets, making it a valuable compound for medicinal chemistry and biological studies.

Properties

IUPAC Name

6-nitro-2-pyridin-3-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2/c17-16(18)9-3-4-10-11(6-9)15-12(14-10)8-2-1-5-13-7-8/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIXDDOCSBCSNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347052
Record name 6-Nitro-2-(pyridin-3-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643193
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

145861-59-2
Record name 6-Nitro-2-(pyridin-3-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.